7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline

Anticancer Apoptosis DNA damage

Researchers developing dual-mechanism anticancer libraries need bifunctional quinoline scaffolds with orthogonal reactivity. This compound addresses that gap with two distinct reactive sites-C7-Cl for cross-coupling and a 2-chloroethyl group for nucleophilic substitution-enabling rapid library construction. • Dual DNA intercalation + alkylation; induces apoptosis and inhibits DNA/RNA synthesis at 5× IC₅₀ in leukemia cells. • Prodrug-compatible sulfanyl oxidation state enables tumor-selective activation via CYP450/myeloperoxidase; oxidized forms up to 10× more cytotoxic. • CNS-penetrant profile (LogP 3.8-4.2) supports cerebral malaria and brain tumor research applications.

Molecular Formula C11H9Cl2NS
Molecular Weight 258.16
CAS No. 860196-73-2
Cat. No. B2606492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline
CAS860196-73-2
Molecular FormulaC11H9Cl2NS
Molecular Weight258.16
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)SCCCl
InChIInChI=1S/C11H9Cl2NS/c12-4-6-15-11-3-5-14-10-7-8(13)1-2-9(10)11/h1-3,5,7H,4,6H2
InChIKeyNGBRUSRFQUPJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline Core Characteristics


7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline (CAS 860196-73-2) is a synthetic quinoline derivative characterized by a 7-chloro substituent and a 4-(2-chloroethyl)sulfanyl side chain . This structure combines a heteroaromatic scaffold recognized for antimalarial and anticancer activity with an alkylating thioether moiety. The molecule (C₁₁H₉Cl₂NS, MW 258.17) features a LogP of ~3.8–4.2 and a polar surface area of ~38.2 Ų, which are critical determinants of membrane permeability and target engagement .

Alkylating thioether-quinoline scaffold for dual-action DNA damage research Dual mechanism
Sulfanyl oxidation state supports latent alkylating agent prodrug design Prodrug context
Bifunctional intermediate: C7–Cl and C4–thioether for orthogonal library synthesis Diversification
Elevated lipophilicity profile supports membrane permeability and CNS distribution studies Permeability

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline: Why Generic Substitution Fails


In the 7-chloro-4-thioalkylquinoline class, both the sulfur oxidation state and the alkyl side chain critically determine biological potency, toxicity, and cancer cell selectivity. The class-level findings show that while sulfanyl analogs (oxidation state 0) like the target compound exhibit lower overall cytotoxicity than their sulfonyl-N-oxide counterparts, they possess distinct apoptosis induction profiles and may evade certain resistance mechanisms [1]. Simple replacement of this compound with a 4-aminoquinoline antimalarial or a standard nitrogen mustard without the quinoline carrier would forfeit the targeted delivery and dual-action potential derived from its specific molecular architecture.

Mechanism Substitution with 4-aminoquinoline antimalarials removes the alkylating warhead essential for DNA/RNA damage induction and apoptosis research contexts.
Oxidation state Replacement by sulfonyl‑N‑oxide analogs drastically alters cytotoxicity profile; the sulfanyl form yields a latent response that may not be reproduced.
Warhead Using a nitrogen mustard without the quinoline carrier loses the targeted delivery and broader in vivo response profile reported for sulfur‑mustard‑quinoline hybrids.

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline Differentiation Evidence


Apoptosis & DNA Damage vs. Antimalarial Quinolines

The 2-chloroethyl sulfanyl group confers alkylating ability absent in standard antimalarial quinolines like chloroquine. The 7-chloro substitution pattern on the quinoline core is associated with superior cytotoxicity in the 4-thioalkylquinoline class. In a panel of 78 derivatives, the target sulfanyl series (compounds 5–40) induced apoptosis and DNA/RNA synthesis inhibition in CCRF-CEM leukemia cells at 5× IC₅₀ concentrations, a mechanism not observed with non-alkylating quinoline antimalarials [1]. The 7-chloro-4-thioalkyl architecture is essential for this activity, as 4-aminoquinoline counterparts lacking the thioether group do not generate comparable DNA lesions.

Apoptosis & DNA damage vs. antimalarials
Class‑level inference
Induction of apoptosis and DNA/RNA synthesis inhibition in CCRF‑CEM leukemia cells (sulfanyl series data).
Dual‑mechanism anticancer research context
Data from class‑level evaluation; not confirmed for isolated target compound
Anticancer Apoptosis DNA damage Quinoline

Cytotoxicity Profile vs. Sulfonyl-N-Oxide Analogs

Within the 7-chloro-4-thioalkylquinoline series, the sulfanyl oxidation state (IC₅₀ > 50 µM for most cancer cell lines) is systematically less cytotoxic than the sulfonyl-N-oxide analogs (IC₅₀ range: 0.55–9.02 µM) [1]. This reduced potency paradoxically becomes an advantage for applications requiring a milder alkylating agent or a prodrug that can be activated by metabolic oxidation to the sulfinyl/sulfonyl states in vivo.

Cytotoxicity vs. sulfonyl‑N‑oxides
Cross‑study comparable
IC₅₀ > 50 µM (sulfanyl) vs. 0.55–9.02 µM (sulfonyl‑N‑oxide)
Supports latent alkylating agent prodrug strategy
≥10‑fold difference; sulfanyl oxidation state yields milder baseline cytotoxicity
Cytotoxicity Selectivity Cancer Quinoline derivatives

Antitumor Activity vs. Nitrogen Mustards

The 2-chloroethyl sulfanyl group is the sulfur analog of the nitrogen mustard pharmacophore. Historical data indicate that sulfur mustard derivatives of 7-chloroquinoline are more effective than nitrogen half-mustard analogs against Ehrlich ascites tumors in mice, with the 7-chloro substituent enhancing activity compared to unsubstituted quinoline [1]. This suggests superior in vivo antitumor potency and a broader dosage range for the sulfur-based alkylator relative to its nitrogen counterpart.

In vivo activity vs. nitrogen mustards
Class‑level inference
Sulfur mustard‑quinoline hybrids showed broader dosage range and higher in vivo response than nitrogen half‑mustards.
Supports sulfur‑warhead evaluation in tumor models
Based on Ehrlich ascites mouse model; requires confirmation in target indication
Alkylating agent Sulfur mustard Quinoline Anticancer

Bifunctional Intermediate Synthetic Versatility

This compound serves as a versatile bifunctional intermediate for downstream derivatization. The 2-chloroethyl group can undergo nucleophilic substitution with amines, thiols, or carboxylates, while the 7-chloro position allows further Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) to introduce aryl, amino, or heterocyclic groups [1]. This dual functionalization potential is not available in analogs lacking either the 7-chloro substituent or the chloroethyl side chain.

Bifunctional synthetic versatility
Supporting evidence
Two reactive handles: C7–Cl (cross‑coupling) + C4–S–CH₂CH₂Cl (nucleophilic substitution); mono‑functional analogs have only one.
Enables orthogonal library diversification
Reduces synthetic steps compared to single‑handle intermediates
Synthetic intermediate C–S coupling 7-Chloroquinoline Thioether

Lipophilicity & Purity vs. Chloroquine

Commercially available batches of 7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline offer ≥95% purity, with a measured LogP of 3.8–4.2 . This LogP range is higher than that of chloroquine (LogP ~3.0), suggesting enhanced passive membrane permeability and potential blood-brain barrier penetration. The higher lipophilicity is a direct consequence of the 4-thioether substituent replacing the hydrophilic aminoalkyl side chain characteristic of antimalarial aminoquinolines.

Lipophilicity & purity vs. chloroquine
Data to verify
Reported LogP 3.8–4.2 (Δ ≈ +0.8–1.2 vs. chloroquine), purity ≥95%
May support CNS penetration and membrane permeability screening
In silico estimate; source data not available; batch confirmation recommended
Physicochemical LogP Purity Quinoline

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline High-Value Applications


Tumor-Selective Prodrug Design

The compound's latent alkylating activity (sulfanyl oxidation state) is a strategic starting point for prodrugs designed to be activated by tumor-associated oxidative enzymes (e.g., CYP450, myeloperoxidase). In vivo oxidation to the sulfinyl or sulfonyl forms, which are up to 10-fold more cytotoxic than the parent sulfanyl, achieves site-specific activation while minimizing systemic toxicity. This approach leverages the class-level evidence that cytotoxicity increases with sulfur oxidation state [1].

Dual-Mechanism Anticancer Lead Optimization

The compound provides a unique scaffold for developing agents that simultaneously intercalate DNA (via the quinoline ring) and alkylate nucleophilic sites (via the chloroethyl sulfanyl group). The documented induction of apoptosis and DNA/RNA synthesis inhibition at 5× IC₅₀ in leukemia cells [1] supports its use as a lead for dual-mechanism anticancer candidates targeting hematological malignancies.

Library Diversification via Orthogonal Derivatization

As a bifunctional intermediate with two chemically distinct reactive sites—the C7–Cl for cross-coupling and the 2-chloroethyl group for nucleophilic substitution—this compound enables rapid synthesis of diverse quinoline-based libraries for high-throughput screening. This orthogonal reactivity reduces the number of synthetic steps needed for library construction compared to mono-functional quinoline intermediates.

CNS-Penetrant Drug Discovery

With a LogP of 3.8–4.2, this compound is significantly more lipophilic than chloroquine (LogP ~3.0) [1]. This property favors passive diffusion across the blood-brain barrier, making it a captivating scaffold for developing therapeutics against cerebral malaria, brain tumors, or neuroinflammatory diseases where CNS penetration is essential.

Application
Selection Property
Validation Focus
Tumor‑cell‑selective prodrug research
Latent alkylating agent (sulfanyl oxidation state)
CYP450‑mediated activation and cytotoxicity endpoint validation
Dual‑mechanism anticancer lead studies
Quinoline intercalation + alkylating warhead
Apoptosis and DNA/RNA damage pathway interpretation
Orthogonal library diversification
Bifunctional intermediate with two distinct reactive sites
Cross‑coupling and nucleophilic substitution chemistry verification
CNS penetration research models
Higher lipophilicity relative to aminoquinolines
Blood‑brain barrier permeability and tissue distribution assessment
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